molecular formula C20H20N8O B2908542 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1251557-77-3

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2908542
CAS No.: 1251557-77-3
M. Wt: 388.435
InChI Key: LNRPGKCNFGILEP-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyridazine, piperazine, and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Condensation Reactions: : Formation of the pyrazole ring through the condensation of hydrazines with β-diketones or β-ketoesters.

  • Cyclization Reactions: : Formation of the pyridazine ring through cyclization reactions involving 1,4-dicarbonyl compounds.

  • Piperazine Introduction: : Introduction of the piperazine ring via nucleophilic substitution reactions.

  • Benzimidazole Formation: : Formation of the benzimidazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions are commonly used to introduce various substituents onto the heterocyclic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and iron powder.

  • Nucleophiles: : Common nucleophiles include ammonia, amines, and alkyl halides.

Major Products Formed

  • Oxidation Products: : Alcohols, ketones, and carboxylic acids.

  • Reduction Products: : Amines and alcohols.

  • Substitution Products: : Various substituted pyrazoles, pyridazines, piperazines, and benzimidazoles.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antiparasitic properties.

  • Medicine: : Explored for its potential use as a therapeutic agent in treating diseases such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:

  • Pyrazole derivatives: : Known for their diverse pharmacological effects.

  • Pyridazine derivatives: : Used in various chemical and biological applications.

  • Piperazine derivatives: : Commonly used in pharmaceuticals and agrochemicals.

  • Benzimidazole derivatives: : Widely used in medicinal chemistry.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(14-27-15-21-16-4-1-2-5-17(16)27)26-12-10-25(11-13-26)18-6-7-19(24-23-18)28-9-3-8-22-28/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRPGKCNFGILEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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